molecular formula C10H7N B12043001 2-(2-Ethynylphenyl)acetonitrile CAS No. 1000512-52-6

2-(2-Ethynylphenyl)acetonitrile

Cat. No.: B12043001
CAS No.: 1000512-52-6
M. Wt: 141.17 g/mol
InChI Key: VDVFSYRSXPIWFX-UHFFFAOYSA-N
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Description

2-(2-Ethynylphenyl)acetonitrile is an organic compound with the molecular formula C10H7N. It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethynylphenyl)acetonitrile typically involves the reaction of 2-bromoacetophenone with sodium acetylide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethynylphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Ethynylphenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethynylphenyl)acetonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethynylphenyl)acetonitrile is unique due to its specific combination of an ethynyl group and a nitrile group attached to a phenyl ring

Properties

CAS No.

1000512-52-6

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

2-(2-ethynylphenyl)acetonitrile

InChI

InChI=1S/C10H7N/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6H,7H2

InChI Key

VDVFSYRSXPIWFX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1CC#N

Origin of Product

United States

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